molecular formula C33H42O6 B14781775 2,6,10-Triphenylenetriol, 3,7,11-tris(pentyloxy)-

2,6,10-Triphenylenetriol, 3,7,11-tris(pentyloxy)-

Cat. No.: B14781775
M. Wt: 534.7 g/mol
InChI Key: OMZDPJXSDJLHQU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,10-Triphenylenetriol, 3,7,11-tris(pentyloxy)- typically involves the reaction of triphenylene derivatives with appropriate pentyloxy and hydroxyl substituents. One common method involves the use of pentyloxy-substituted phenols and triphenylene derivatives under specific reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,6,10-Triphenylenetriol, 3,7,11-tris(pentyloxy)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of alkoxy-substituted triphenylene derivatives .

Scientific Research Applications

2,6,10-Triphenylenetriol, 3,7,11-tris(pentyloxy)- has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,10-Triphenylenetriol, 3,7,11-tris(pentyloxy)- is unique due to its specific substitution pattern, which can influence its physical and chemical properties, such as solubility, reactivity, and interaction with other molecules. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C33H42O6

Molecular Weight

534.7 g/mol

IUPAC Name

3,7,11-tripentoxytriphenylene-2,6,10-triol

InChI

InChI=1S/C33H42O6/c1-4-7-10-13-37-31-19-25-22(16-28(31)34)26-20-32(38-14-11-8-5-2)30(36)18-24(26)27-21-33(29(35)17-23(25)27)39-15-12-9-6-3/h16-21,34-36H,4-15H2,1-3H3

InChI Key

OMZDPJXSDJLHQU-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCC)O)OCCCCC)O)O

Origin of Product

United States

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